7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one is a synthetic compound belonging to the quinoxaline family, characterized by the presence of a bromine atom at the seventh position, an ethyl group at the third position, and a fluorine atom at the eighth position of the quinoxaline ring. Its molecular formula is , with a molecular weight of approximately 271.09 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in developing pharmaceuticals targeting various diseases, including cancer and other conditions related to DNA repair mechanisms .
The compound is classified under quinoxaline derivatives, which are known for their diverse biological activities. Quinoxaline derivatives have been explored for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The specific structural modifications in 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry .
The synthesis of 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one typically involves multi-step organic reactions. Common synthetic routes include:
These steps require careful optimization of reaction conditions to achieve high yields and purity of the final product .
The molecular structure of 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one features a fused bicyclic system that contributes to its unique chemical properties. The key structural components include:
The compound's structural formula can be represented as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its spatial arrangement and interactions with biological targets .
7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one can participate in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound to enhance its biological activity or alter its physical properties .
The mechanism of action for 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one is primarily associated with its interaction with biological targets such as poly (ADP-ribose) polymerase enzymes, which are crucial for DNA repair mechanisms. Preliminary studies suggest that this compound exhibits significant binding affinity towards these enzymes, potentially inhibiting their activity and leading to increased sensitivity of cancer cells to DNA-damaging agents.
Research indicates that compounds within this class may exhibit anticancer properties by disrupting DNA repair pathways, thereby enhancing the efficacy of existing chemotherapeutic agents .
The physical properties of 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one include:
Chemical properties include:
Relevant analyses such as melting point determination, solubility tests, and reactivity assessments provide insights into its suitability for various applications .
7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one has several applications in scientific research:
Its unique structure allows for modifications that could enhance its therapeutic properties, making it a valuable candidate in drug discovery programs aimed at treating various diseases .
Iron-catalyzed cross-coupling represents a cornerstone in synthesizing complex quinoxaline scaffolds. As demonstrated by an efficient oxidative coupling protocol, FeCl₃ (10 mol%) catalyzes reactions between quinoxalinones and indoles at 30°C using di-tert-butyl peroxide (DTBP, 2.0 equiv) in acetonitrile. This method achieves up to 94% yield in gram-scale syntheses, with the product isolable via simple filtration. The catalytic system leverages iron’s low cost, low toxicity, and abundance while enabling the incorporation of diverse functional groups through judicious substrate selection [2]. Optimization studies reveal that catalyst loading, oxidant stoichiometry, and solvent critically influence yield. For example, dichloromethane reduces efficiency by ~36% compared to acetonitrile due to poorer solubility of intermediates [2]. This approach exemplifies how Lewis acid catalysis facilitates C3–H bond activation in quinoxalinones, enabling late-stage diversification of the core scaffold.
Table 1: Optimization of Iron-Catalyzed Quinoxalinone-Indole Coupling
Variable | Optimal Condition | Suboptimal Example | Yield Impact |
---|---|---|---|
Catalyst Loading | 10 mol% FeCl₃ | 1 mol% FeCl₃ | ↓73% (17% yield) |
Oxidant (DTBP) | 2.0 equiv | 1.5 equiv | ↓5% (83% yield) |
Solvent | CH₃CN | DCM | ↓36% (52% yield) |
Indole Equivalents | 2.0 equiv | 1.0 equiv | ↓14% (74% yield) |
Radical-based methodologies provide versatile pathways to C3-functionalized quinoxalinones. The FeCl₃/DTBP system generates cationic quinoxalinone intermediates that undergo electrophilic addition to electron-rich partners like indoles via a Friedel-Crafts mechanism [2]. Control experiments under N₂ atmosphere isolate the adduct 4a, which oxidizes to the final product upon aerial exposure, confirming radical intermediates. Photoredox strategies expand this toolbox: visible light (455 nm) with eosin Y (5 mol%) catalyzes aerobic C3–H fluoroalkoxylation using trifluoroethanol, yielding 85% under O₂ atmosphere [5]. This method exploits the single-electron transfer (SET) capability of photocatalysts to generate fluoroalkyl radicals, demonstrating tolerance for N-alkyl (methyl, ethyl, benzyl) and aryl-ring substituents. Notably, electron-deficient quinoxalinones show reduced reactivity, underscoring the radical mechanism’s dependence on substrate electronics [5] [6].
Table 2: Radical Sources and Applications in Quinoxalinone Functionalization
Radical Source | Activation Method | Product Class | Representative Yield |
---|---|---|---|
Indolyl (from indole) | FeCl₃/DTBP | 3-(Indol-3-yl)quinoxalin-2-ones | 88% (3a) |
•CF₂CH₃ | Eosin Y/O₂/blue LED | C3-fluoroalkoxylated derivatives | 85% (2) |
Quinoxalinonyl | Ir(PPy)₃/455 nm light | TRP-quinoxalinone conjugates | 64% (3aa) |
Regiocontrol in electrophilic substitutions is critical for installing halogens at specific positions. The C7 position in quinoxalin-2-ones exhibits heightened reactivity toward electrophiles due to electronic polarization from adjacent N atoms and the carbonyl group. Transition metal-free protocols achieve C7 bromination using N-bromosuccinimide (NBS) in DMF at 0–25°C, affording >90% regioselectivity [3]. Similarly, nitration with HNO₃/Ac₂O at C7 precedes bromination/chlorination for anticancer precursors like XK469 [4]. The 7-halo regiochemistry is pharmacologically imperative: C7–Br analogues exhibit superior antitumor potency over C5, C6, or C8 isomers in murine models [4]. Fluorination employs Deoxo-Fluor or Selectfluor at C8, leveraging the C7 halogen’s ortho-directing effect. This sequential halogenation—first bromination at C7, then fluorination at C8—enables the synthesis of 7-bromo-8-fluoro scaffolds with minimal positional scrambling [3] [5].
The C7–Br bond in 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one serves as a versatile handle for metal-catalyzed cross-couplings. Palladium-catalyzed Suzuki reactions couple this scaffold with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol (80°C), achieving 70–92% yields while preserving the C8–F bond [3]. The chemoselectivity arises from the C–Br bond’s lower dissociation energy versus C–F. Copper-mediated Ullmann couplings with phenols form diaryl ethers relevant to herbicidal agents, though excess CuI and high temperatures (120°C) are required [3]. Gram-scale feasibility is demonstrated in iron-catalyzed reactions, where product isolation via filtration bypasses column chromatography—a key advantage for industrial translation [2]. Notably, the C3–ethyl group enhances steric accessibility for metal coordination compared to bulky N-benzyl analogues [2] [6].
Table 3: Cross-Coupling Reactions of 7-Bromoquinoxalinones
Reaction Type | Conditions | Nucleophile | Key Challenge | Yield Range |
---|---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, Tol/EtOH, 80°C | Arylboronic acids | Competing protodebromination | 70–92% |
Ullmann etheration | CuI, Cs₂CO₃, DMSO, 120°C | Phenols | Homocoupling side-reactions | 45–78% |
Buchwald amination | Pd₂(dba)₃, XantPhos, KOtBu, dioxane | Anilines | C8–F bond instability at >100°C | 60–85% |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4